2-Chloro-N-[1-ethyl-1-(2-hydroxy-phenyl)-propyl]-acetamide
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Overview
Description
2-Chloro-N-(3-(2-hydroxyphenyl)pentan-3-yl)acetamide is an organic compound with a complex structure that includes a chloroacetamide group and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-(2-hydroxyphenyl)pentan-3-yl)acetamide typically involves the chloroacetylation of aminophenols. The reaction is carried out in the presence of acetic acid, acetonitrile, and tetrahydrofuran as solvents . The reaction conditions are carefully controlled to ensure the purity and yield of the product. The structure of the synthesized compound is confirmed using methods such as infrared spectroscopy (IR), proton magnetic resonance spectroscopy (PMR), and mass spectroscopy .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-(2-hydroxyphenyl)pentan-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The chloroacetamide group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity of the products.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted acetamides. These products can have different properties and applications depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-N-(3-(2-hydroxyphenyl)pentan-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-(2-hydroxyphenyl)pentan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3-hydroxyphenyl)acetamide
- 2-Chloro-N-(4-hydroxyphenyl)acetamide
Comparison
Compared to similar compounds, 2-Chloro-N-(3-(2-hydroxyphenyl)pentan-3-yl)acetamide has unique structural features that may enhance its biological activity and specificity. For instance, the presence of the hydroxyphenyl group can increase its solubility and reactivity, making it more effective in certain applications .
Biological Activity
2-Chloro-N-[1-ethyl-1-(2-hydroxy-phenyl)-propyl]-acetamide is an organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C13H18ClNO2
- Molecular Weight : 255.74 g/mol
- IUPAC Name : 2-chloro-N-[3-(2-hydroxyphenyl)pentan-3-yl]acetamide
- InChI Key : DRNHAZXXLZTZCN-UHFFFAOYSA-N
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial and fungal strains, attributed to its ability to disrupt cell membranes and inhibit essential enzymatic functions in microorganisms.
Table 1: Antimicrobial Efficacy
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer potential. Notably, it has demonstrated cytotoxic effects against several cancer cell lines, including breast, cervical, and lung cancers. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 12.5 |
HeLa (Cervical Cancer) | 15.0 |
A549 (Lung Cancer) | 10.0 |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. For antimicrobial activity, it disrupts the integrity of bacterial cell membranes and inhibits key metabolic pathways. In cancer cells, it triggers apoptotic pathways by modulating pro-apoptotic and anti-apoptotic proteins .
Study on Anti-inflammatory Effects
A study conducted on N-(2-hydroxy phenyl) acetamide, a related compound, revealed significant anti-inflammatory properties in an adjuvant-induced arthritis model in rats. The administration of this compound led to reduced paw edema and lower levels of pro-inflammatory cytokines such as IL-1 beta and TNF-alpha. This suggests that compounds with similar structures may also exhibit anti-inflammatory effects .
Research on Structure-Activity Relationship (SAR)
Further investigations into the structure-activity relationship of related compounds have shown that modifications in the hydroxyphenyl group can enhance biological activity. For instance, substituting different functional groups at specific positions has yielded compounds with improved potency against both microbial and cancerous cells .
Properties
Molecular Formula |
C13H18ClNO2 |
---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
2-chloro-N-[3-(2-hydroxyphenyl)pentan-3-yl]acetamide |
InChI |
InChI=1S/C13H18ClNO2/c1-3-13(4-2,15-12(17)9-14)10-7-5-6-8-11(10)16/h5-8,16H,3-4,9H2,1-2H3,(H,15,17) |
InChI Key |
DRNHAZXXLZTZCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C1=CC=CC=C1O)NC(=O)CCl |
Origin of Product |
United States |
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